
3-(4-cianofenil)-N-((5-(tiofen-3-il)piridin-3-il)metil)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H17N3OS and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality 3-(4-cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Marcos Metal-Orgánicos (MOFs)
5,10,15,20-Tetra(4-piridil)porfirina: sirve como un enlazador orgánico en Marcos Metal-Orgánicos (MOFs). Los MOFs son materiales porosos compuestos por iones metálicos o grupos coordinados con ligandos orgánicos. Estos marcos tienen aplicaciones en almacenamiento de gases, separación y catálisis. El sistema π-conjugado de la porfirina contribuye a la estabilidad de los MOF y a los tamaños de poro sintonizables, lo que lo hace valioso para la adsorción y almacenamiento de gases .
Terapia Fotodinámica (PDT)
Las porfirinas, incluyendo 5,10,15,20-Tetra(4-piridil)porfirina, se utilizan en la PDT, un tratamiento contra el cáncer que involucra la activación por luz de fotosensibilizadores. Cuando se irradian con longitudes de onda específicas, las porfirinas generan especies reactivas de oxígeno, lo que lleva al daño celular localizado y a la destrucción tumoral. Su acumulación selectiva en las células cancerosas las convierte en candidatas prometedoras para la PDT .
Sensibilizadores en Celdas Solares Sensibilizadas con Tinte (DSSCs)
Las DSSCs son un tipo de celda solar de película delgada que depende de los sensibilizadores para absorber la luz y convertirla en electricidad. Las porfirinas, debido a su fuerte absorción en el espectro visible, sirven como sensibilizadores eficientes. 5,10,15,20-Tetra(4-piridil)porfirina puede mejorar el rendimiento de las DSSC al capturar la luz solar y facilitar la transferencia de electrones .
Catálisis
Las porfirinas exhiben actividad catalítica, particularmente en reacciones de oxidación. Los investigadores han explorado su uso como catalizadores para diversas transformaciones, como las reacciones de reducción de oxígeno (por ejemplo, en células de combustible) y la oxidación de sustratos orgánicos. El entorno de coordinación único de 5,10,15,20-Tetra(4-piridil)porfirina influye en su comportamiento catalítico .
Sondas Luminiscentes
Las porfirinas son conocidas por sus fuertes propiedades de fluorescencia. Los investigadores las utilizan como sondas luminiscentes para obtener imágenes de estructuras biológicas y detectar moléculas específicas. 5,10,15,20-Tetra(4-piridil)porfirina puede servir como una etiqueta fluorescente en aplicaciones de bioimagen, ayudando a visualizar procesos celulares .
Química Supramolecular
La química supramolecular involucra el estudio de las interacciones no covalentes entre moléculas. Las porfirinas, incluyendo 5,10,15,20-Tetra(4-piridil)porfirina, participan en interacciones hospedador-huésped, autoensamblaje y reconocimiento molecular. Su capacidad para formar complejos estables con otras moléculas contribuye a su relevancia en este campo .
Propiedades
IUPAC Name |
3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c21-10-16-3-1-15(2-4-16)5-6-20(24)23-12-17-9-19(13-22-11-17)18-7-8-25-14-18/h1-4,7-9,11,13-14H,5-6,12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWVZBXPGJQWEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
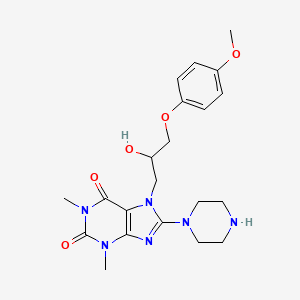
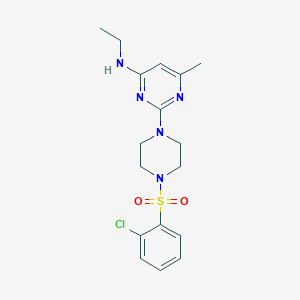

![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)
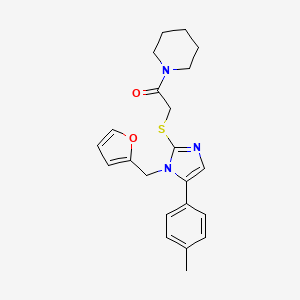
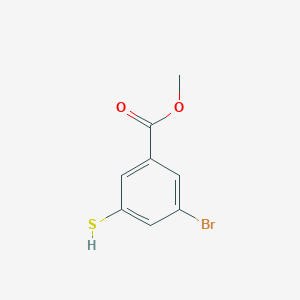
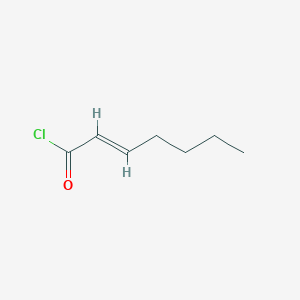
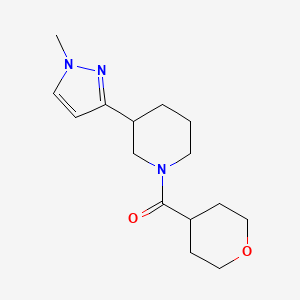
![1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2359758.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359762.png)
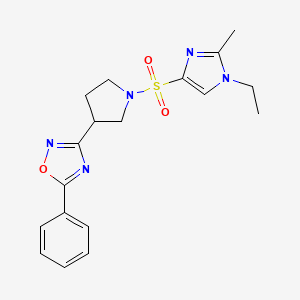
![N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide](/img/structure/B2359764.png)
![3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2359765.png)
